molecular formula C12H11N7O2 B2558303 3-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide CAS No. 1546989-35-8

3-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide

Cat. No.: B2558303
CAS No.: 1546989-35-8
M. Wt: 285.267
InChI Key: QWJGTIQGHIQEHW-UHFFFAOYSA-N
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Description

This compound belongs to a class of heterocyclic carbohydrazides featuring a 1,2,3-triazole core fused with a 1,2,4-oxadiazole ring. Its synthesis likely involves cyclization and hydrazine-mediated reactions, as seen in analogous protocols (e.g., refluxing with hydrazine hydrate in ethanol) .

Properties

IUPAC Name

3-[1-(4-methylphenyl)triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N7O2/c1-7-2-4-8(5-3-7)19-6-9(16-18-19)10-14-12(21-17-10)11(20)15-13/h2-6H,13H2,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJGTIQGHIQEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C3=NOC(=N3)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide typically involves the following steps:

  • Formation of the Triazole Ring: : This is often achieved through a click chemistry approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

  • Synthesis of Oxadiazole Ring: : The formation of the oxadiazole ring is typically accomplished using cyclization reactions involving acyl hydrazides and nitrile oxides.

  • Carbohydrazide Functionalization:

Industrial Production Methods

While laboratory synthesis is well-documented, scaling up to industrial production would require optimization of reaction conditions to ensure high yield and purity. This could include continuous flow synthesis, automation, and the use of greener solvents and catalysts to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide can undergo various chemical reactions, such as:

  • Oxidation: : This compound can be oxidized to form corresponding acids or ketones.

  • Reduction: : It can be reduced to form amines or alcohols.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or triazole/oxadiazole systems.

Common Reagents and Conditions

  • Oxidation: : Agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

  • Reduction: : Agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: : Various halogenating agents or nucleophiles/electrophiles, depending on the desired modification.

Major Products Formed

  • Oxidation Products: : Aldehydes, ketones, or carboxylic acids.

  • Reduction Products: : Amines or alcohols.

  • Substitution Products: : Halogenated compounds or other functionalized derivatives.

Scientific Research Applications

This compound has found applications across several scientific domains:

  • Chemistry: : Used as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.

  • Biology: : Exhibits potential as an antimicrobial and antitumor agent, likely due to the biological activity associated with triazole and oxadiazole rings.

  • Medicine: : Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific diseases.

  • Industry: : Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide exerts its effects involves multiple pathways:

  • Molecular Targets: : Targets enzymes or receptors in biological systems, which may include microbial enzymes or cellular receptors involved in cancer cell proliferation.

  • Pathways Involved: : Interferes with essential biochemical pathways such as DNA synthesis, protein function, or cellular signaling.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

  • Fluorophenyl Derivatives: 3-(1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole-5-carbohydrazide () replaces the methyl group with a fluorine atom. Fluorine’s electronegativity increases polarity and may enhance metabolic stability compared to the methyl group.
  • Methoxy and Nitro Derivatives :

    • Compounds like 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one () feature electron-withdrawing nitro groups, which may reduce solubility but increase reactivity in nucleophilic substitution reactions.

Heterocyclic Core Modifications

  • Imidazo-Thiazole and Imidazo-Pyridine Hybrids: Analogs such as 5-(1-Benzyl-1H-1,2,3-triazol-4-yl)-6-(4-chlorophenyl)imidazo[2,1-b]thiazole () replace the oxadiazole with imidazo-thiazole, enhancing π-π stacking and rigidity. These compounds exhibit high synthetic yields (78–92%) and detailed NMR characterization, suggesting stability under reaction conditions . The target compound’s carbohydrazide group may similarly engage in DNA intercalation or enzyme inhibition.

Hydrazide Functional Group Variations

  • Amino-Oxadiazole Derivatives: 1-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(methoxymethyl)-N′-(3-phenylpropanoyl)-1H-1,2,3-triazole-5-carbohydrazide () introduces an amino-oxadiazole, increasing hydrogen-bond donor capacity. This modification could improve solubility but reduce lipophilicity compared to the methylphenyl derivative. Methyl 4-[(E)-({[3-(4-methylphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate () replaces the triazole-oxadiazole core with a pyrazole, altering conformational flexibility and electronic properties.

Crystallographic and Conformational Comparisons

  • Co-Planarity and Steric Effects: In (2E)-1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one (), the triazole and propenone groups exhibit co-planarity, stabilized by C-H···O and C-H···π interactions. The 4-methylphenyl group induces a twist angle (~44°) between the triazole and aromatic ring, contrasting with fluorophenyl analogs that may adopt different conformations due to smaller substituents .

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